molecular formula C14H13ClO3 B1615189 Lonaprofen CAS No. 41791-49-5

Lonaprofen

Cat. No.: B1615189
CAS No.: 41791-49-5
M. Wt: 264.70 g/mol
InChI Key: QMDJJUBPSFSPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LONAPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is commonly used to treat pain and inflammation associated with various conditions such as arthritis, musculoskeletal disorders, and postoperative pain. The compound is characterized by its molecular formula C14H13ClO3 and a molecular weight of 264.704 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LONAPROFEN typically involves the reaction of 2-chlorobenzoyl chloride with 2-phenylpropionic acid in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

LONAPROFEN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

LONAPROFEN has a wide range of scientific research applications, including:

Mechanism of Action

LONAPROFEN exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s anti-inflammatory and analgesic properties are primarily attributed to this mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LONAPROFEN

This compound is unique in its specific molecular structure, which contributes to its distinct pharmacokinetic and pharmacodynamic profiles. Compared to ibuprofen and naproxen, this compound may offer different therapeutic benefits and side effect profiles, making it a valuable option in certain clinical scenarios .

Properties

CAS No.

41791-49-5

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate

InChI

InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3

InChI Key

QMDJJUBPSFSPCR-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl

Canonical SMILES

CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl

75186-77-5
41791-49-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.